2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions, with benzaldehyde derivatives and N-phenylpentanamide as common starting materials. For example, a key intermediate in the synthesis of related compounds is often achieved through reactions involving aniline, with subsequent Knoevenagel condensation steps leading to the desired product (Zhou Kai, 2010).
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations are central to understanding the molecular structure of compounds like 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Studies often reveal nonplanar molecular structures with significant intramolecular hydrogen bonding, contributing to their stability and reactivity (S. Demir et al., 2012).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including tautomerization, which significantly impacts their chemical properties and potential applications. For instance, the tautomerization behavior of related compounds has been studied using techniques like NMR and GC-MS, revealing insights into their kinetic and thermodynamic behavior (K. Jiang et al., 2004).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in various environments. X-ray crystallography provides detailed information on the crystalline structure, showing how molecules are packed and interact within the crystal lattice (Jianying Huang & F. Zhou, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are informed by a combination of experimental data and theoretical calculations. Studies employing DFT and other quantum chemical methods provide insights into the compound's electron distribution, reactive sites, and potential for interaction with other molecules (S. Demir et al., 2016).
Scientific Research Applications
Antimicrobial Activity : Derivatives like 4-4-(2-methyl-4-benzylidene-5-oxo-imidazol-1-yl)phenyl-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one have shown promising antimicrobial activity against various bacteria, indicating potential use in developing new antibacterial agents (Patel, Shah, Trivedi, & Vyas, 2010).
Anticonvulsant and Neuroprotective Effects : Compounds such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide have demonstrated potential as safer and effective anticonvulsants with neuroprotective effects, offering new avenues for treating neurological disorders (Hassan, Khan, & Amir, 2012).
Synthesis of Biologically Active Compounds : Novel compounds like 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized using ultrasonic methods, showing potential for antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).
Intermediate in Pharmaceutical Synthesis : A straightforward synthetic route has been developed for compounds like 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,-diphenylbutanamide, a key intermediate in synthesizing the widely used drug atorvastatin (Zhou, 2010).
Chemical Reactions and Derivatives : Studies have explored the chemical reactions and synthesis of various derivatives of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide, leading to compounds with potential pharmaceutical applications, such as antimicrobial, anti-inflammatory, and neuroprotective agents. These derivatives include compounds like indolyl azetidinones, novel thiazolo[3,2a]pyrimidines, and zinc phthalocyanines (Candeloro & Bowie, 1978; Budzisz & Pastuszko, 1999; Naidu & Sharma, 2017; Florio et al., 1994; Manickam et al., 2019; Brown et al., 1995; Desai et al., 2017; Tozkoparan et al., 1999; Jiang et al., 2004; Desai et al., 2009; Tozkoparan et al., 1998; Kalsi et al., 1990; Pişkin et al., 2020; Estévez et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUFHBOCNIUNPT-LGMDPLHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635269 | |
Record name | (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |
CAS RN |
125971-57-5 | |
Record name | (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Isobutyryl-3,N-diphenylacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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